

Precision Synthesis of 4-Cyclobutoxy-1H-Pyrazole: A Modular Technical Guide

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Compound of Interest

Compound Name: 4-cyclobutoxy-1H-pyrazole

CAS No.: 1890865-42-5

Cat. No.: B6237545

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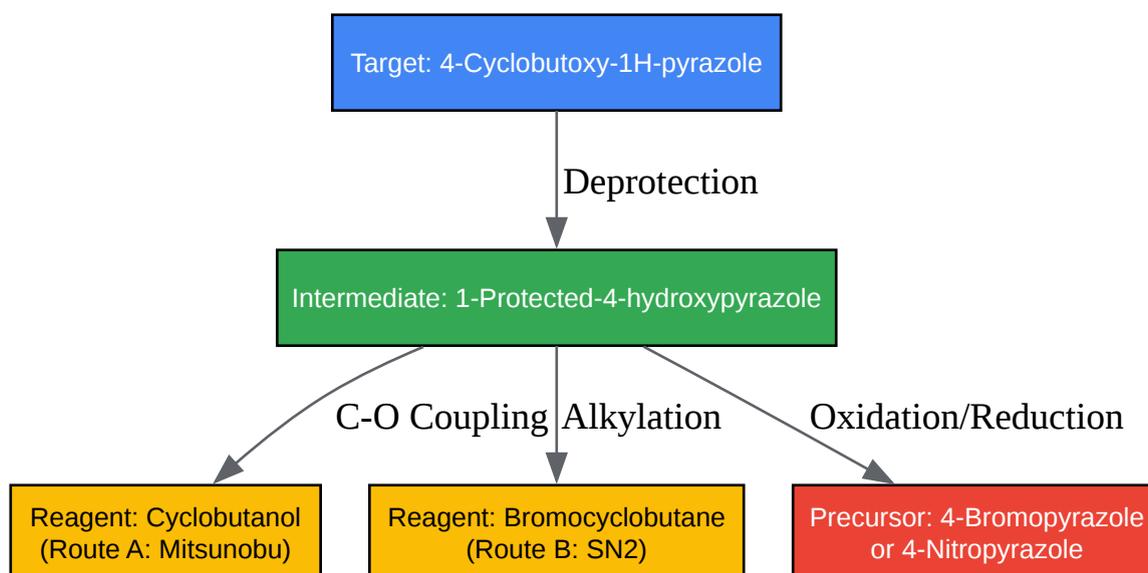
Executive Summary

The **4-cyclobutoxy-1H-pyrazole** moiety represents a high-value pharmacophore in modern drug discovery, particularly within kinase inhibitor development (e.g., JAK, BTK targets). This structural motif offers a strategic balance between lipophilicity and metabolic stability. Unlike the rapidly metabolized methoxy group or the conformationally flexible isopropoxy group, the cyclobutyl ether introduces a defined steric vector and enhanced hydrolytic stability, often improving the pharmacokinetic (PK) profile of lead compounds.

This guide details the synthesis of **4-cyclobutoxy-1H-pyrazole**, prioritizing regiochemical integrity. The core challenge in synthesizing 4-alkoxy-pyrazoles is differentiating between the nucleophilic oxygen at C4 and the ring nitrogens. Without rigorous protecting group strategies, N-alkylation (thermodynamically favored) competes with the desired O-alkylation. This guide presents two validated routes: a high-fidelity Mitsunobu coupling (Route A) and a scalable Nucleophilic Substitution (Route B).

Part 1: Retrosynthetic Analysis

To guarantee the formation of the C4–O bond, the synthesis is disconnected at the ether linkage. The immediate precursor is 4-hydroxypyrazole, protected at the N1 position to enforce O-selectivity.



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Figure 1: Retrosynthetic logic flow prioritizing the isolation of the 4-hydroxy core.

Part 2: Precursor Synthesis (The 4-Hydroxypyrazole Core)

Before attempting alkylation, one must secure high-purity 1-Boc-4-hydroxypyrazole or 1-THP-4-hydroxypyrazole. Commercial availability varies; thus, in-house synthesis from 4-bromopyrazole is the most reliable method.

Protocol: Boronate Oxidation to 4-Hydroxypyrazole

This method avoids the harsh reducing conditions required for nitropyrazoles and is compatible with sensitive functionality.

Reagents:

- 4-Bromo-1H-pyrazole
- 3,4-Dihydro-2H-pyran (DHP) & p-TsOH (Protection)
- Bis(pinacolato)diboron (B2Pin2)

- Pd(dppf)Cl₂ (Catalyst)[1]
- Hydrogen Peroxide (H₂O₂) / NaOH (Oxidation)

Step-by-Step Workflow:

- Protection: Dissolve 4-bromo-1H-pyrazole in DCM. Add 1.2 eq DHP and 0.05 eq p-TsOH. Stir at RT for 4h. Quench with NaHCO₃. Isolate 1-(tetrahydro-2H-pyran-2-yl)-4-bromopyrazole.
- Borylation: In dry dioxane, combine the protected bromide (1.0 eq), B₂Pin₂ (1.2 eq), KOAc (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq). Degas with N₂. Heat at 90°C for 12h. Filter and concentrate to yield the 4-pinacolboronate.
- Oxidation: Dissolve the boronate in THF. Cool to 0°C. Add 2M NaOH (2.0 eq) followed by dropwise addition of 30% H₂O₂ (1.5 eq). Stir for 1h.
- Workup: Quench with saturated Na₂S₂O₃ (to destroy peroxides). Acidify carefully to pH 6. Extract with EtOAc.
 - Result: 1-THP-4-hydroxypyrazole.

Part 3: Route A — The Mitsunobu Protocol (High Fidelity)

This is the preferred route for medicinal chemistry scales (<10g). It utilizes cyclobutanol, which is commercially available and avoids the elimination side-reactions common with cyclobutyl halides.

Mechanistic Rationale

The Mitsunobu reaction activates the alcohol (cyclobutanol) as a phosphonium intermediate. The nucleophile (4-hydroxypyrazole) attacks this intermediate. Since the N1 position is protected (e.g., with Boc or THP), the only available nucleophile is the C4-hydroxyl group, ensuring 100% regioselectivity.

Experimental Protocol

Materials:

- Substrate: 1-Boc-4-hydroxypyrazole (1.0 eq)
- Reagent: Cyclobutanol (1.2 eq)
- Phosphine: Triphenylphosphine (PPh₃) (1.5 eq) or Polymer-supported PPh₃ (for easier purification)
- Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 eq)
- Solvent: Anhydrous THF (0.1 M concentration)

Procedure:

- Setup: Flame-dry a 2-neck round bottom flask. Cool to 0°C under Nitrogen atmosphere.
- Dissolution: Charge the flask with 1-Boc-4-hydroxypyrazole, cyclobutanol, and PPh₃ in anhydrous THF. Stir until fully dissolved.
- Addition: Add DIAD dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent azodicarboxylate decomposition.
- Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.
 - Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting phenol spot should disappear.
- Workup: Concentrate the THF in vacuo. Triturate the residue with cold Et₂O/Hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the white solid.
- Purification: Flash chromatography (SiO₂, 0–30% EtOAc in Hexane).
 - Intermediate: 1-Boc-4-cyclobutoxypyrazole.

Deprotection (Boc Removal):

- Dissolve the intermediate in DCM (5 mL/mmol).
- Add TFA (1 mL/mmol) or 4M HCl in Dioxane at 0°C.

- Stir for 2 hours at RT.
- Concentrate.^{[2][3][4][5]} Neutralize with saturated NaHCO₃ and extract with DCM/IPA (3:1) for maximum recovery.

Part 4: Route B — Nucleophilic Substitution (Scalable)

For larger scales (>50g), the cost of Mitsunobu reagents (DIAD/PPh₃) becomes prohibitive. Direct alkylation with bromocyclobutane is the alternative. Note that bromocyclobutane is a secondary halide with significant steric strain; elimination to cyclobutene is a competing side reaction.

Critical Process Parameters (CPP)

- Base: Cesium Carbonate (Cs₂CO₃) is superior to K₂CO₃ due to the "Cesium Effect," which improves solubility and reactivity of the pyrazole anion in organic solvents.
- Solvent: DMF or NMP is required to facilitate the S_N2 reaction.
- Temperature: 80–90°C is necessary to overcome the activation energy of the secondary halide.

Experimental Protocol

Materials:

- Substrate: 1-Benzyl-4-hydroxypyrazole (Benzyl is more stable than Boc at 90°C).
- Reagent: Bromocyclobutane (2.0 eq)
- Base: Cs₂CO₃ (2.5 eq)
- Solvent: DMF (anhydrous)

Procedure:

- Alkylation: In a pressure vessel, suspend 1-benzyl-4-hydroxypyrazole and Cs₂CO₃ in DMF. Add bromocyclobutane.
- Heating: Seal the vessel and heat to 90°C for 24 hours.
 - Note: Bromocyclobutane is volatile (bp ~134°C), but sealing prevents loss over long reaction times.
- Workup: Cool to RT. Dilute with water and extract with MTBE (Methyl tert-butyl ether). Wash organics with LiCl solution (to remove DMF).
- Deprotection (Benzyl Removal):
 - Dissolve the alkylated product in MeOH.
 - Add Pd/C (10% w/w) and Ammonium Formate (5 eq) or use H₂ balloon.
 - Reflux for 2–4 hours (Transfer Hydrogenation).
 - Filter through Celite and concentrate.

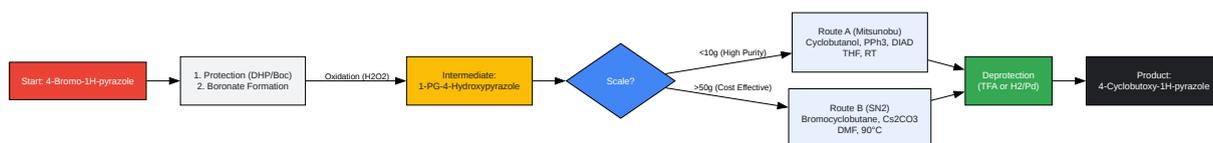
Part 5: Analytical Characterization

Validating the structure requires confirming the presence of the cyclobutyl ring and the integrity of the pyrazole core.

Method	Expected Signal / Observation	Diagnostic Value
1H NMR (CDCl ₃)	δ 7.40 (s, 2H): Pyrazole C3-H and C5-H (equivalent if tautomerizing).	Confirms pyrazole core.[3][6]
	δ 4.65 (m, 1H): Cyclobutyl methine (O-CH). Multiplicity: Pentet-like.	Confirms O-alkylation (N-alkyl would be ~4.8-5.0 ppm).
	δ 2.40 - 1.60 (m, 6H): Cyclobutyl methylene protons.	Confirms cyclobutyl ring integrity.
¹³ C NMR	δ ~135 ppm: Pyrazole C3/C5.	
	δ ~73 ppm: Cyclobutyl C-O carbon.	Chemical shift < 60 ppm suggests N-alkylation error.
LC-MS (ESI+)	[M+H] ⁺ = 139.08 (Calculated for C ₇ H ₁₀ N ₂ O).	Mass confirmation.[4]

Part 6: Visualizing the Workflow

The following diagram illustrates the decision matrix and chemical flow for the synthesis.



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Figure 2: Decision matrix for selecting the optimal synthetic pathway based on scale and available reagents.

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